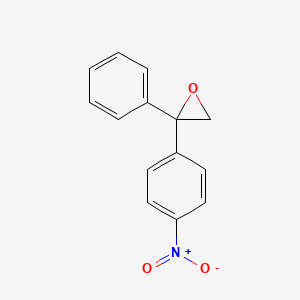

2-(4-Nitrophenyl)-2-phenyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

80909-80-4 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-2-phenyloxirane |

InChI |

InChI=1S/C14H11NO3/c16-15(17)13-8-6-12(7-9-13)14(10-18-14)11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

ZXLRVVLLTMAJJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Nitrophenyl 2 Phenyloxirane and Analogous Diaryloxiranes

Epoxidation Reactions for Oxirane Ring Formation

The direct conversion of an alkene to an epoxide is a fundamental transformation in organic synthesis. For diaryloxiranes, this typically involves the epoxidation of a corresponding stilbene (B7821643) derivative.

Direct Olefin Epoxidation Approaches

The epoxidation of stilbene derivatives, including those with nitro-substituents, can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). Another effective system for epoxidation is the in situ generation of a peroxyimidic acid from a nitrile, like acetonitrile (B52724), and hydrogen peroxide. orgsyn.org This method has been shown to be effective for a range of olefins. orgsyn.org For instance, the epoxidation of trans-stilbene (B89595) to trans-stilbene oxide has been demonstrated using hemoglobin and hydrogen peroxide. nih.gov The choice of solvent can significantly impact the reaction's efficiency, with acetonitrile often proving to be a suitable medium for epoxidation reactions. researchgate.net

The following table summarizes the epoxidation of trans-stilbene under different conditions:

| Catalyst/Reagent | Oxidant | Solvent | Product | Yield/Conversion |

| Hemoglobin | H₂O₂ | - | trans-Stilbene oxide | - |

| Co-Fe₃O₄ nanoparticles | H₂O₂ | Acetonitrile | (2S,3S)-2,3-diphenyloxirane | Good yield, excellent selectivity |

| Co-Fe₃O₄ nanoparticles | H₂O₂ | Methanol | (2S,3S)-2,3-diphenyloxirane | 26% yield |

| Co-Fe₃O₄ nanoparticles | H₂O₂ | Acetone | (2S,3S)-2,3-diphenyloxirane | Increased yield and conversion over methanol |

Catalytic Epoxidation Systems: Metal-Catalyzed and Organocatalytic Methods

Catalytic systems offer advantages in terms of efficiency, selectivity, and sustainability. Both metal-based and organic catalysts have been successfully employed for the epoxidation of stilbene and its derivatives.

Metal-Catalyzed Epoxidation: A variety of transition metal complexes have been shown to catalyze the epoxidation of alkenes. For example, post-synthetically modified metal-organic frameworks (MOFs) containing Co²⁺, Mn²⁺, and Mn³⁺ have been used for the aerobic epoxidation of trans-stilbene. researchgate.net Supported gold nanoparticles have also been utilized for the epoxidation of cis-stilbene, yielding a mixture of cis- and trans-stilbene oxides. Iron complexes, being abundant and non-toxic, have also been explored. Iron(II) triflate in combination with phenanthroline ligands has been used for the asymmetric epoxidation of β,β-disubstituted enones. nih.gov Manganese catalysts have also shown high activity in epoxidation reactions using peracetic acid as the oxidant. organic-chemistry.org

Organocatalytic Epoxidation: Organocatalysis provides a metal-free alternative for epoxidation. Chiral bisaryl-silyl-protected pyrrolidines have been used as selective organocatalysts for the epoxidation of α,β-unsaturated aldehydes with hydrogen peroxide. organic-chemistry.org Iminium salt organocatalysts have also been employed for asymmetric epoxidation under nonaqueous conditions, achieving enantiomeric excesses up to 67%. nih.gov Furthermore, a tungsten polyoxometalate catalyst has been used for the solvent-free epoxidation of terpenes. bath.ac.uk

Asymmetric Epoxidation for Chiral Oxirane Derivatives

The synthesis of enantiomerically pure epoxides is of great importance, and several asymmetric epoxidation methods have been developed. The Sharpless asymmetric epoxidation is a well-known method for allylic alcohols, but other systems have been developed for unfunctionalized olefins like stilbenes. jrchen-group.com Chiral salen complexes immobilized in manganese-exchanged Al-MCM-41 have been used as heterogeneous catalysts for the enantioselective epoxidation of stilbene. rsc.org This system demonstrated similar enantioselectivity for the oxidation of (Z)-stilbene to the (E)-epoxide compared to its homogeneous counterpart. rsc.org

Ruthenium porphyrin complexes have also shown remarkable catalytic activity for enantioselective alkene epoxidation, achieving high turnovers and good enantiomeric excess for styrene (B11656) and its derivatives. hku.hk Iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones has been achieved with high enantiomeric excess using novel phenanthroline ligands. nih.gov

Carbonyl Compound Derivatization for Oxirane Synthesis

An alternative strategy for forming the oxirane ring involves the reaction of carbonyl compounds with various reagents to build the three-membered ring.

Ylide-Mediated Annulation: Sulfonium (B1226848) and Arsonium (B1239301) Ylide Chemistry

Ylides are powerful reagents for the formation of carbon-carbon bonds and heterocycles. baranlab.org

Sulfonium Ylides: The Corey-Chaykovsky reaction, which utilizes sulfonium ylides, is a classic method for the synthesis of epoxides from aldehydes and ketones. nih.govyoutube.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then undergoes intramolecular cyclization to form the epoxide. mdpi.com This methodology has been applied to the synthesis of a variety of epoxides and can be performed catalytically. mdpi.com

Arsonium Ylides: Analogous to sulfonium ylides, arsonium ylides can also react with carbonyl compounds to form epoxides. nih.govmanchester.ac.uk Optically active arsonium ylides have been used in the asymmetric synthesis of trans-2,3-diaryloxiranes, affording products with moderate optical purities. rsc.org

Darzens Condensation for α,β-Epoxy Carbonyl and Related Compounds

The Darzens condensation is a reaction between a carbonyl compound and an α-haloester or related compound in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of oxirane derivatives. wikipedia.org The mechanism involves the deprotonation of the α-halo compound to form a carbanion, which then adds to the carbonyl group. Subsequent intramolecular SN2 reaction forms the epoxide ring. organic-chemistry.org

The reactivity of substituted benzaldehydes in the Darzens reaction has been studied, with electron-withdrawing groups on the benzaldehyde (B42025) increasing the reaction rate. oup.com For example, p-nitrobenzaldehyde exhibits a higher reaction rate compared to unsubstituted benzaldehyde. oup.com The reaction can be carried out under phase-transfer conditions using chiral crown ethers to achieve asymmetric induction. researchgate.net A one-pot regioselective synthesis of nitrophenyloxazolinyl styrene oxides has been achieved through a Darzens-like reaction of vicarious nucleophilic substitution-formed carbanions. nih.govresearchgate.net

The following table shows the order of reactivity of p-substituted benzaldehydes in the Darzens reaction with phenacyl chloride:

| Substituent | Reactivity Order |

| p-NO₂ | 1 |

| p-Cl | 2 |

| p-Br | 3 |

| H | 4 |

| p-CH₃ | 5 |

| p-OCH₃ | 6 |

Stereoselective Synthesis of 2-(4-Nitrophenyl)-2-phenyloxirane and Related Systems

The creation of specific stereoisomers of this compound is of paramount importance, as the spatial arrangement of the phenyl and 4-nitrophenyl groups dictates the stereochemical outcome of subsequent reactions. Stereoselective synthesis is broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches for Control of Relative Stereochemistry

Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of 2,3-disubstituted oxiranes, this translates to the selective formation of either cis or trans isomers. For 2,2-diaryloxiranes like the title compound, which has a single stereocenter at the 3-position when substituted, diastereoselectivity becomes relevant in analogs with further substitution on the oxirane ring. Key reactions for the synthesis of epoxides, such as the Darzens and Corey-Chaykovsky reactions, offer avenues for diastereocontrol.

The Darzens reaction , or Darzens condensation, involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester) organic-chemistry.org. The reaction proceeds through an initial aldol-type addition to form a halohydrin anion, which then undergoes an intramolecular SN2 reaction to form the epoxide organic-chemistry.org. The diastereoselectivity of the Darzens reaction can be influenced by the nature of the reactants, the base, and the reaction conditions. Typically, the ratio of cis to trans isomers can range from 1:1 to 1:2 organic-chemistry.org. For the synthesis of diaryloxiranes, a variation of this reaction using an α-halo ketone would be employed.

The Johnson–Corey–Chaykovsky reaction provides another powerful method for epoxide synthesis. This reaction utilizes a sulfur ylide to react with a ketone or aldehyde wikipedia.org. A key feature of the Johnson–Corey–Chaykovsky reaction is its diastereoselectivity, which typically favors the formation of the trans epoxide regardless of the initial stereochemistry of the reactants wikipedia.org. This selectivity is attributed to the reversibility of the initial addition of the ylide to the carbonyl, allowing for thermodynamic equilibration to the more stable trans intermediate before irreversible ring closure.

Enantioselective Methodologies for Absolute Stereocontrol

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical consideration in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. Several strategies have been developed for the enantioselective synthesis of epoxides.

One prominent method is the Sharpless asymmetric epoxidation , which is highly effective for the synthesis of chiral epoxides from allylic alcohols evitachem.com. This method employs a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the stereochemical outcome evitachem.com. For a compound like (2S)-2-(4-nitrophenyl)oxirane, a constitutional isomer of the title compound, this method is definitive for achieving high enantiomeric excess evitachem.com. The synthesis starts from 1-allyl-4-nitrobenzene, which is oxidized to the corresponding epoxide evitachem.com.

Another approach involves the use of chiral catalysts in the Corey-Chaykovsky reaction . By employing a chiral sulfide (B99878) to generate a chiral sulfur ylide, it is possible to achieve enantioselective epoxidation organic-chemistry.org. For instance, catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using a heterobimetallic La-Li₃-BINOL complex (LLB) has been shown to produce 2,2-disubstituted terminal epoxides with high enantioselectivity nih.govnih.gov. The steric and electronic properties of the ketone substrate can significantly influence the enantiomeric excess of the product nih.govnih.gov.

The enantioselective Darzens reaction has also been developed, often utilizing chiral phase-transfer catalysts. These catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the resulting epoxide researchgate.net.

Furthermore, the catalytic asymmetric epoxidation of unfunctionalized olefins using chiral catalysts represents a direct route to chiral epoxides. Chiral iminium salts, generated in situ from chiral amines and aldehydes, have been used to catalyze the epoxidation of olefins with enantioselectivities up to 65% polyu.edu.hk.

Synthetic Routes to Precursors and Substituted Oxirane Scaffolds

The synthesis of this compound and its analogs relies on the availability of suitable precursors. The choice of precursor is dictated by the chosen synthetic methodology.

For Darzens-type reactions , the key precursors are a carbonyl compound and an α-halo species. To synthesize this compound, one could react 4-nitrobenzaldehyde (B150856) with a derivative of 2-chloro-1-phenylethanone in the presence of a base. Alternatively, benzaldehyde could be reacted with a derivative of 2-chloro-1-(4-nitrophenyl)ethanone.

For Corey-Chaykovsky reactions , the precursors are a ketone and a sulfur ylide. The synthesis of this compound would involve the reaction of 4-nitrophenyl phenyl ketone with a methylene-transfer reagent like dimethylsulfoxonium methylide or dimethylsulfonium methylide wikipedia.org.

For epoxidation of an alkene , the precursor would be 1-(4-nitrophenyl)-1-phenylethylene. This alkene can be synthesized through various olefination reactions, such as the Wittig reaction between benzophenone (B1666685) and a phosphonium (B103445) ylide derived from a nitromethyl species, or a McMurry coupling of 4-nitroacetophenone and benzophenone.

The synthesis of substituted oxirane scaffolds can be achieved by using appropriately substituted precursors. For example, to introduce a substituent at the 3-position of the oxirane ring, a substituted sulfur ylide could be used in a Corey-Chaykovsky reaction, or a substituted α-haloester/ketone in a Darzens reaction.

Mechanistic Investigations of 2 4 Nitrophenyl 2 Phenyloxirane Reactivity

Ring-Opening Reactions of Oxirane Core

The strained three-membered ring of oxiranes is the primary driver for their reactivity, readily undergoing ring-opening reactions to relieve this strain. These reactions can be initiated by either nucleophiles or electrophiles, leading to a variety of functionalized products.

Nucleophilic ring-opening is a common and synthetically useful reaction of epoxides. A wide range of nucleophiles can be employed to open the oxirane ring, leading to the formation of 1,2-difunctionalized compounds.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a key consideration. In the case of 2-(4-Nitrophenyl)-2-phenyloxirane, the two carbon atoms of the oxirane ring are sterically and electronically distinct. One carbon is disubstituted with a phenyl and a 4-nitrophenyl group, while the other is unsubstituted.

Under neutral or basic conditions, nucleophilic attack generally occurs at the less substituted carbon atom, following an SN2-type mechanism. This preference is primarily due to reduced steric hindrance at the CH2 position. The attack proceeds with an inversion of stereochemistry at the center of attack.

The presence of the 4-nitrophenyl group, a strong electron-withdrawing group, significantly influences the reactivity and regioselectivity of the oxirane ring. This group enhances the electrophilicity of the adjacent benzylic carbon atom, making it more susceptible to nucleophilic attack. However, the steric bulk of the two aryl groups at the C-2 position generally directs the nucleophile to the less hindered C-3 position under neutral or basic conditions.

The electronic effect of the 4-nitrophenyl group becomes more pronounced in acid-catalyzed reactions. The electron-withdrawing nature of this group can destabilize the formation of a full carbocation at the adjacent carbon, influencing the transition state of the reaction.

The choice of catalyst and reaction conditions can dramatically alter the outcome of the ring-opening reaction. While neutral or basic conditions favor attack at the less substituted carbon, the use of Lewis or Brønsted acids can change the regioselectivity.

Lewis acids, such as zinc chloride or boron trifluoride, coordinate to the oxygen atom of the oxirane, activating the ring towards nucleophilic attack. This coordination can lead to a more SN1-like transition state, where partial positive charge develops on the more substituted carbon atom. In such cases, nucleophilic attack may occur at the more substituted and electronically activated benzylic carbon.

The table below summarizes the expected regioselectivity of the nucleophilic ring-opening of this compound under different conditions.

| Catalyst/Condition | Predominant Site of Nucleophilic Attack | Resulting Product Type |

| Basic (e.g., NaOMe) | C-3 (less substituted) | 1-(4-Nitrophenyl)-1-phenyl-2-methoxyethanol |

| Neutral (e.g., H₂O) | C-3 (less substituted) | 1-(4-Nitrophenyl)-1-phenylethane-1,2-diol |

| Acidic (e.g., H₂SO₄) | C-2 (more substituted) | 2-(4-Nitrophenyl)-2-phenylethane-1,2-diol |

In the presence of acids, the oxygen atom of the oxirane ring is protonated, forming a more reactive oxonium ion. This activation facilitates ring-opening by even weak nucleophiles, such as water or alcohols. The regioselectivity of acid-catalyzed ring-opening depends on the stability of the resulting carbocation-like transition state.

Nucleophilic Ring-Opening Pathways

Rearrangement Reactions of this compound

In the presence of strong Lewis acids, this compound can undergo rearrangement reactions. The coordination of the Lewis acid to the oxirane oxygen can induce a 1,2-hydride or 1,2-aryl shift, leading to the formation of a carbonyl compound.

The course of the rearrangement is dictated by the migratory aptitude of the substituents. In this case, a phenyl or a 4-nitrophenyl group could potentially migrate. The relative migratory aptitude of these groups will determine the final product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The phenyl group is typically a better migrating group than a 4-nitrophenyl group due to the electron-withdrawing nature of the nitro group. Therefore, the migration of the phenyl group is generally favored, leading to the formation of 2-(4-nitrophenyl)-1-phenyl-ethanone.

The table below outlines the potential rearrangement products of this compound in the presence of a Lewis acid.

| Migrating Group | Rearrangement Product |

| Phenyl | 2-(4-Nitrophenyl)-1-phenylethanone |

| 4-Nitrophenyl | 1-(4-Nitrophenyl)-2-phenylethanone |

Meinwald Rearrangement and Related Isomerizations

The Meinwald rearrangement, a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound, is a fundamental transformation for this compound. The reaction is initiated by the coordination of a Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to form a carbocationic intermediate. The presence of two different aryl groups at the C2 position, a phenyl group and a 4-nitrophenyl group, introduces a significant electronic bias. The electron-withdrawing nature of the nitro group destabilizes a positive charge on the adjacent benzylic carbon. Consequently, the cleavage of the C2-O bond is less favored than the cleavage of the C3-O bond, which would place the carbocation on the carbon bearing the unsubstituted phenyl group.

The generally accepted mechanism involves the formation of a more stable benzylic carbocation. For this compound, this would preferentially be the carbocation at the phenyl-substituted carbon. Subsequent 1,2-hydride or aryl shifts then lead to the corresponding carbonyl compounds. The migratory aptitude of the substituents plays a crucial role in determining the final product distribution. In the case of styrene (B11656) oxide, acid-catalyzed isomerization can lead to phenylacetaldehyde. For this compound, the rearrangement can theoretically yield two primary products: 2-(4-nitrophenyl)-2-phenylacetaldehyde or 1-(4-nitrophenyl)-1-phenylethanone, depending on whether a hydride or a phenyl group migrates.

The regioselectivity of the Meinwald rearrangement can be influenced by the choice of the Lewis acid and the reaction conditions. While strong Lewis acids typically favor the formation of the thermodynamically more stable product, finer control over the product distribution can sometimes be achieved by using milder catalysts or by performing the reaction under enzymatic conditions.

Novel Rearrangement Sequences and Product Diversification

Beyond the classical Meinwald rearrangement, the reactivity of this compound can be harnessed to achieve novel rearrangement sequences and further product diversification. The presence of the nitro group offers a handle for subsequent transformations, potentially leading to a wider array of functionalized molecules.

While specific novel rearrangement sequences for this compound are not extensively documented in the literature, the principles of carbocation chemistry suggest several possibilities. For instance, under specific conditions, trapping of the carbocation intermediate by internal or external nucleophiles could compete with the rearrangement, leading to ring-opened products. Furthermore, the initial carbonyl product from the Meinwald rearrangement can serve as a precursor for a variety of other compounds through subsequent reactions such as aldol (B89426) condensations, Wittig reactions, or reductions.

The electronic disparity between the two aryl substituents can be exploited to direct the regioselectivity of these follow-up reactions, offering a strategic advantage in the synthesis of complex molecules.

Cycloaddition and Annulation Reactions Involving the Oxirane Ring

The strained oxirane ring of this compound is not only susceptible to rearrangement but can also participate in various cycloaddition and annulation reactions, providing access to complex polycyclic and heterocyclic frameworks.

[3+2]-Annulation with Donor-Acceptor Cyclopropanes

The reaction of epoxides with donor-acceptor (D-A) cyclopropanes represents a powerful strategy for the synthesis of five-membered rings. In these reactions, the D-A cyclopropane (B1198618) can act as a 1,3-dipole equivalent upon activation by a Lewis acid. While direct reactions of this compound with D-A cyclopropanes are not prominently reported, the underlying principles suggest a plausible reaction pathway.

The Lewis acid would activate the epoxide, making it susceptible to nucleophilic attack by the electron-rich donor group of the D-A cyclopropane. This would initiate a cascade of bond formations and cleavages, ultimately leading to a tetrahydrofuran (B95107) ring system. The regioselectivity of this annulation would be governed by the electronic and steric properties of both the epoxide and the D-A cyclopropane. The electron-deficient nature of the 4-nitrophenyl group in the epoxide could influence the initial nucleophilic attack and the subsequent stabilization of any charged intermediates.

Kinetic studies on the cycloaddition of D-A cyclopropanes have shown that increasing the electron density of the donor group on the cyclopropane accelerates the reaction. nih.gov Conversely, electron-withdrawing groups on the reaction partner, such as the nitro group in this compound, would be expected to slow down the reaction compared to unsubstituted analogues. nih.gov

Other Cycloaddition Modes for Polycyclic Framework Construction

The reactivity of this compound extends to other cycloaddition modes that can be utilized for the construction of diverse polycyclic frameworks. One notable example is the reaction with arynes, which are highly reactive intermediates. Cycloaddition reactions involving arynes offer a convergent approach to the synthesis of polycyclic aromatic compounds. nih.gov

For instance, a [4+2] cycloaddition between an in-situ generated aryne and a diene system derived from the oxirane could lead to the formation of a six-membered ring fused to the aromatic core. While this specific application for this compound is a theoretical consideration, the general strategy of using aryne cycloadditions for the synthesis of complex aromatic systems is well-established. nih.gov

Furthermore, the oxirane ring itself can undergo ring-expansion reactions. For example, reaction with sulfur ylides, as in the Corey-Chaykovsky reaction, can lead to the formation of oxetanes, four-membered oxygen-containing heterocycles. wikipedia.org This transformation provides an entry point to a different class of cyclic compounds from the same starting epoxide.

The diverse reactivity of this compound, encompassing both rearrangements and cycloadditions, underscores its potential as a versatile building block in the synthesis of complex organic molecules. The interplay of its electronic and steric features provides a rich landscape for mechanistic exploration and the development of novel synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Oxirane Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including epoxides. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and stereochemistry of this compound.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the basic carbon-hydrogen framework of this compound and establishing the substitution patterns on the aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The protons on the oxirane ring typically appear in a distinct region of the spectrum, generally between 2.5 and 3.5 ppm. libretexts.org The specific chemical shifts are influenced by the anisotropic effects of the adjacent phenyl and nitrophenyl rings. The aromatic protons of the phenyl and 4-nitrophenyl groups will exhibit complex splitting patterns in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The integration of these signals confirms the number of protons in each region, while the coupling patterns reveal the connectivity between adjacent protons. For instance, the protons on the 4-nitrophenyl group often appear as two distinct doublets due to their para-substitution pattern. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the oxirane ring are characteristically shifted upfield compared to other ethers, typically appearing in the range of 40-60 ppm due to ring strain. oregonstate.eduoregonstate.edu The quaternary carbon of the oxirane ring bonded to the two aryl groups will have a distinct chemical shift. The carbons of the phenyl and 4-nitrophenyl rings will appear in the aromatic region (around 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded and appear at a lower field. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Oxiranes

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Oxirane Ring Protons | 2.5 - 3.5 libretexts.org |

| ¹H | Aromatic Protons | 7.0 - 8.5 rsc.org |

| ¹³C | Oxirane Ring Carbons | 40 - 60 oregonstate.eduoregonstate.edu |

| ¹³C | Aromatic Carbons | 120 - 150 rsc.org |

| ¹³C | Carbon attached to Nitro Group | >145 rsc.org |

This table provides generalized chemical shift ranges. Actual values for this compound may vary based on solvent and experimental conditions.

The presence of an oxirane moiety can sometimes present challenges in NMR-based structure assignment. acs.org Therefore, a comprehensive analysis of both ¹H and ¹³C NMR data is essential for the unambiguous confirmation of the core structure and substitution patterns of this compound.

While ¹H and ¹³C NMR confirm the connectivity, advanced two-dimensional (2D) NMR techniques are indispensable for elucidating the stereochemistry and preferred conformation of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the relative stereochemistry of the substituents on the oxirane ring. This technique detects through-space interactions between protons that are in close proximity. For this compound, NOESY can distinguish between the cis and trans isomers by identifying key spatial correlations. For example, in the cis isomer, a NOE would be expected between the protons on the phenyl and 4-nitrophenyl groups. The interpretation of NOE enhancements in substituted oxiranes can be complex due to their weak pyramidalization. acs.org

Correlation Spectroscopy (COSY): COSY experiments establish proton-proton coupling networks, confirming the connectivity of protons within the phenyl and 4-nitrophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton and carbon signals. HSQC identifies which protons are directly attached to which carbons, while HMBC reveals longer-range couplings (over two or three bonds). These are instrumental in assigning the carbon signals of the aromatic rings and confirming the attachment of the aryl groups to the oxirane ring.

The combination of these advanced NMR techniques provides a detailed three-dimensional picture of the molecule, allowing for the confident assignment of its stereochemistry and providing insights into its conformational preferences in solution. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by identifying functional groups and analyzing the electronic properties of this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Oxirane Ring Vibrations: The three-membered epoxide ring exhibits characteristic vibrational modes. These include an asymmetric C-O-C stretching vibration typically found in the 950–810 cm⁻¹ range and a symmetric C-O-C stretch between 880–750 cm⁻¹. spectroscopyonline.com A weaker "ring breathing" mode can also be observed near 1280–1230 cm⁻¹. blogspot.com

Nitro Group Vibrations: The nitro group (NO₂) is strongly IR active and displays two prominent stretching vibrations: an asymmetric stretch typically between 1550–1475 cm⁻¹ and a symmetric stretch in the 1360–1290 cm⁻¹ region for aromatic nitro compounds. orgchemboulder.comorgchemboulder.com The presence of these two strong bands is a clear indicator of the nitro functionality. spectroscopyonline.com

Aromatic Ring Vibrations: The phenyl and nitrophenyl groups will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Oxirane Ring | Asymmetric C-O-C Stretch | 950 - 810 spectroscopyonline.com |

| Oxirane Ring | Symmetric C-O-C Stretch | 880 - 750 spectroscopyonline.com |

| Oxirane Ring | Ring Breathing | 1280 - 1230 blogspot.com |

| Nitro Group (Aromatic) | Asymmetric N-O Stretch | 1550 - 1475 orgchemboulder.comorgchemboulder.com |

| Nitro Group (Aromatic) | Symmetric N-O Stretch | 1360 - 1290 orgchemboulder.comorgchemboulder.com |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. The chromophores in this molecule are the phenyl and, more significantly, the 4-nitrophenyl groups.

Electronic Transitions: The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic rings. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring leads to a charge-transfer character in the electronic transitions. nih.gov This typically results in a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Chromophoric Analysis: The 4-nitrophenyl group is a well-known chromophore. The electronic transitions in nitrophenols and related compounds have been studied extensively, and it is known that the position of the nitro group significantly influences the absorption spectrum. nih.govrsc.org The interaction between the phenyl and 4-nitrophenyl groups through the oxirane ring can also influence the electronic transitions. The solvent can also play a role in the position of the absorption maxima due to solvatochromic effects, particularly for polar molecules with charge-transfer transitions. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula of this compound (C₁₄H₁₁NO₃). This is a critical step in confirming the identity of the compound.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For epoxides, characteristic fragmentation pathways include cleavage of the bonds of the oxirane ring. acs.org The fragmentation of aurone (B1235358) epoxides, which share some structural similarities, has been shown to proceed in a well-defined manner. nasa.gov For this compound, fragmentation is likely to involve the loss of small molecules like CO or CHO, as well as cleavage at the benzylic positions. The presence of the nitro group will also influence the fragmentation pattern, with potential loss of NO or NO₂. The fragmentation pattern of ethers often involves cleavage alpha to the oxygen atom. libretexts.org

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, corroborating the information obtained from NMR and IR spectroscopy.

Analysis of this compound Remains Elusive in Crystallographic Databases

A comprehensive search of scientific literature and crystallographic databases for the specific compound This compound has not yielded detailed X-ray crystallography data. Consequently, a specific analysis of its solid-state structure, including precise molecular geometry, dihedral angles, and specific intermolecular interactions, cannot be provided at this time.

While crystallographic studies are available for structurally related compounds, such as various stilbene (B7821643) oxide derivatives and other nitrophenyl-substituted oxiranes, this information is not directly applicable to the unique three-dimensional structure and crystal packing of this compound. The precise substitution pattern of a phenyl group and a 4-nitrophenyl group on the same carbon atom of the oxirane ring is critical in determining its exact conformation and how it interacts with neighboring molecules in a crystal lattice.

Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information for 2-(4-Nitrophenyl)-2-phenyloxirane, offering insights into its molecular architecture and non-covalent interactions that govern its solid-state properties.

A crystallographic analysis of this compound would determine the exact bond lengths, bond angles, and torsion (dihedral) angles of the molecule. Key parameters of interest would include:

The geometry of the three-membered oxirane ring.

The bond lengths and angles connecting the phenyl and 4-nitrophenyl groups to the oxirane ring.

Without experimental data, a data table of these geometric parameters cannot be constructed.

The presence of the nitro group, a strong hydrogen bond acceptor, and two aromatic rings suggests that the crystal packing of this compound would likely be stabilized by a network of intermolecular interactions. A detailed analysis would investigate:

Hydrogen Bonding: The potential for weak C-H···O hydrogen bonds, where hydrogen atoms from the phenyl or oxirane rings interact with the oxygen atoms of the nitro group or the oxirane ring of adjacent molecules.

π-Stacking: The possibility of π-π stacking interactions between the electron-rich phenyl rings and the electron-deficient nitrophenyl rings of neighboring molecules. The geometry of such interactions (e.g., parallel-displaced or T-shaped) would be a key aspect of the analysis.

A definitive characterization of these interactions, including distances and angles, is contingent on obtaining a crystal structure for the compound. Until such data becomes publicly available, a detailed discussion remains speculative.

Computational Chemistry and Theoretical Studies on 2 4 Nitrophenyl 2 Phenyloxirane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in 2-(4-Nitrophenyl)-2-phenyloxirane. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and to calculate electronic properties. usm.mynih.gov These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. usm.my For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | B3LYP/6-311+G(d,p) | HOMO-LUMO energies, molecular electrostatic potential, atomic charges. |

| Vibrational Frequencies | B3LYP/6-31G(d) | Characterization of stationary points (minima or transition states). |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. nih.gov These methods are often used to benchmark DFT results. Composite approaches, which combine results from several high-level calculations, can yield highly accurate thermochemical data. For this compound, ab initio calculations can be used to obtain a very precise molecular geometry and to investigate subtle electronic effects that might not be fully captured by standard DFT methods. rsc.org

Transition State Analysis and Elucidation of Reaction Mechanisms

A significant application of computational chemistry is the elucidation of reaction mechanisms through the location and characterization of transition states. For this compound, a key reaction is the ring-opening of the epoxide. This can proceed through different pathways, often catalyzed by acids or bases. researchgate.netpressbooks.publibretexts.orgmasterorganicchemistry.com

Computational methods can map the potential energy surface for the ring-opening reaction, identifying the transition state structures and calculating the activation energies for different pathways. researchgate.net This allows for a detailed understanding of the reaction's feasibility and selectivity. For an unsymmetrical epoxide like this compound, the transition state analysis can reveal whether the reaction proceeds via an SN1-like or SN2-like mechanism. An SN2 mechanism would involve backside attack at the less hindered carbon, while an SN1-like mechanism would proceed through a more carbocation-like transition state at the more substituted carbon. The presence of the phenyl and nitrophenyl groups complicates this, and computational analysis can quantify the electronic and steric influences on the transition state structure and energy.

Prediction of Regio- and Stereoselectivity in Oxirane Transformations

The unsymmetrical nature of this compound means that its ring-opening reactions can lead to different regioisomers. Computational chemistry is a powerful tool for predicting the regioselectivity of these transformations. By calculating the activation barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring, one can predict the major product. mdpi.com

This prediction is often based on an analysis of the calculated partial charges on the carbon atoms and the stability of the potential intermediates or transition states. mdpi.com For instance, under acidic conditions, the positive charge in the protonated epoxide is better stabilized at the carbon that can form a more stable carbocation. In this compound, this would likely be the carbon bearing the phenyl group. Under basic conditions, steric hindrance is often the dominant factor, favoring attack at the less substituted carbon. Computational models can provide quantitative predictions of these effects.

Molecular Modeling and Conformational Landscape Analysis

The relative orientation of the phenyl and 4-nitrophenyl groups in this compound is not fixed, and the molecule can exist in various conformations due to rotation around the single bonds. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, can be used to explore the conformational landscape of the molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 0.00 | ~180 | ~70 |

| Syn-clinal | 1.5 | ~60 | ~15 |

| Anti-clinal | 1.8 | ~120 | ~10 |

| Syn-periplanar | 3.0 | ~0 | ~5 |

Note: The data in this table is illustrative and represents a plausible scenario for a diaryl-substituted molecule.

Investigation of Electronic Effects of Substituents on Reactivity and Stability

The presence of the nitro group on one of the phenyl rings has a profound electronic effect on the this compound molecule. proquest.com Computational studies can quantify this effect by comparing the properties of the target molecule with those of unsubstituted 2,2-diphenyloxirane (B1265802) or other substituted analogues.

The electron-withdrawing nature of the nitro group is expected to decrease the electron density in the aromatic ring and, through inductive and resonance effects, influence the oxirane ring. This can affect the stability of the molecule and its reactivity towards nucleophiles and electrophiles. For example, the increased electrophilicity of the nitrophenyl-substituted carbon atom of the oxirane ring can be quantified through calculations of atomic charges and molecular electrostatic potentials. These computational investigations provide a detailed picture of how substituents modulate the chemical behavior of the oxirane system. nih.gov

Strategic Applications in Complex Molecule Synthesis and Materials Science

2-(4-Nitrophenyl)-2-phenyloxirane as a Versatile Synthon in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. 20.210.105 This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. 20.210.105 The inherent reactivity of the epoxide ring in this compound, coupled with the directing and activating effects of its diaryl substituents, makes it an excellent candidate for initiating such complex transformations.

The Lewis acid-catalyzed opening of the oxirane ring can generate a stabilized carbocationic intermediate. The presence of the phenyl group and particularly the electron-withdrawing 4-nitrophenyl group modulates the stability and reactivity of this intermediate. This cation can then be trapped by a wide range of intra- or intermolecular nucleophiles, initiating a cascade sequence. For example, a reaction could be designed where the initial ring-opening is followed by cyclizations, rearrangements, or further additions to construct intricate polycyclic or stereochemically rich structures in one pot. nih.gov While specific literature on this compound in multicomponent reactions is not prevalent, the general principles of epoxide chemistry suggest its high potential. Multicomponent reactions involving epoxides are powerful tools for building molecular diversity, and the unique substitution pattern of this oxirane could lead to novel scaffolds. researchgate.net

Synthesis of Heterocyclic Compounds Derived from Oxirane Ring-Opening

The ring-opening of epoxides is a cornerstone of heterocyclic synthesis, providing access to a multitude of ring systems. researchgate.net The regioselective and stereoselective opening of this compound with various nucleophiles is a key strategy for synthesizing diverse and highly substituted heterocyclic frameworks.

Substituted isochromans are a common motif in natural products and pharmacologically active molecules. Their synthesis can be achieved through the intramolecular cyclization of intermediates derived from epoxides. While direct synthesis from this compound is not explicitly detailed in the literature, a general synthetic strategy can be proposed. This would involve the reaction of the oxirane with a nucleophile containing a tethered aryl group, such as a phenoxide. The initial ring-opening would be followed by an intramolecular cyclization, such as a Friedel-Crafts-type reaction, onto the tethered aromatic ring to construct the isochroman (B46142) core. The reaction's success would depend on the choice of catalyst and reaction conditions to control regioselectivity.

The synthesis of highly substituted tetrahydrofurans (THFs) is of great interest due to their presence in numerous natural products with significant biological activity. Radical reactions provide a powerful method for constructing THF derivatives from unsaturated precursors derived from epoxides. mdpi.com A plausible route could involve the ring-opening of this compound to generate an alcohol, which is then transformed into a radical precursor for subsequent cyclization.

Lewis acid-catalyzed [3+2] annulation reactions between epoxides and appropriate partners are also a viable strategy for constructing five-membered rings like tetrahydrofurans and cyclopentanes. The reaction of this compound with an alkene or an allene (B1206475) in the presence of a Lewis acid could potentially lead to the formation of functionalized tetrahydrofuran (B95107) or cyclopentane (B165970) rings, respectively. The electronic properties of the nitrophenyl group would play a crucial role in directing the outcome of such cycloadditions.

Oxiranecarboxamides are important intermediates in the synthesis of biologically active compounds. researchgate.net While this compound itself is not a carboxamide, it can be converted into derivatives containing amide functionalities. The ring-opening of the epoxide with amines is a fundamental reaction that produces β-amino alcohols. researchgate.net These intermediates can then be further functionalized. For instance, acylation of the resulting amino or alcohol group can lead to the formation of carboxamides. The reaction with oxalyl chloride or its derivatives could similarly yield oxalamides. The specific reaction conditions would determine the final product, offering a pathway to a range of amide-containing structures.

A related compound, 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide, has been synthesized and characterized, highlighting the stability and utility of the nitrophenyl-substituted oxirane framework in constructing amide derivatives. researchgate.net

Table 1: Synthesis of a Related Oxiranecarboxamide This table describes the synthesis of a structurally related compound, as reported in the literature.

| Reactants | Reagents | Product | Reference |

| 2-Chloro-N-phenylacetamide, 4-nitrophenylaldehyde | Sodium ethanolate, Acetonitrile (B52724) | 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | researchgate.net |

Precursors for Functionalized Building Blocks (e.g., 1,2-diaryl-2-bromo alcohols)

The regioselective ring-opening of epoxides with halide nucleophiles provides access to valuable halohydrin building blocks. The reaction of this compound with a source of bromide, such as hydrobromic acid or a metal bromide under acidic conditions, would be expected to yield a 2-bromo-1,2-diarylethanol derivative. The regioselectivity of the ring-opening is a critical consideration. In acid-catalyzed reactions of diaryl epoxides, the attack of the nucleophile typically occurs at the carbon atom that can best stabilize a positive charge. In this case, both phenyl-substituted carbons could potentially form a stable benzylic cation, but the electronic influence of the nitro group would be a determining factor. This transformation would provide a versatile intermediate, where the bromine and hydroxyl groups can be further manipulated in subsequent synthetic steps.

Role in Polymer Chemistry and Functional Materials Design

The unique structure of this compound makes it an attractive monomer for creating functional polymers and advanced materials. The epoxide ring is suitable for ring-opening polymerization (ROP), a powerful technique for producing well-defined polyethers. semanticscholar.org Anionic ROP of this monomer could lead to polyethers with pendant diaryl groups, where the nitrophenyl unit can be used for further post-polymerization modification or to impart specific properties such as thermal stability, optical activity, or affinity for certain substrates.

Furthermore, the presence of epoxide and nitrophenyl groups makes this molecule a candidate for the functionalization of material surfaces. For example, it could be grafted onto materials like graphene oxide, which possesses its own epoxide groups, to create hybrid materials with tailored properties. frontiersin.org The functionalization of graphene oxide via epoxide ring-opening is a known strategy to enhance its properties for applications in catalysis and electronics. frontiersin.org The nitro group on the phenyl ring can also be chemically reduced to an amine, providing a reactive handle for further derivatization, such as attaching biomolecules or other functional units, thereby opening avenues for the design of sensors or drug delivery systems.

Cationic (Photo)polymerization of Cyclic Ether Monomers

The polymerization of cyclic ethers, such as oxiranes, is a powerful method for producing polyethers, a class of polymers with diverse applications. Cationic ring-opening polymerization (CROP) is a primary mechanism for this transformation. In this process, a cationic initiator attacks the oxygen atom of the oxirane ring, creating a positively charged oxonium ion. This active center then propagates by reacting with subsequent monomer units.

The reactivity of an oxirane monomer in CROP is significantly influenced by the electronic and steric nature of its substituents. For This compound , the presence of two bulky substituents, a phenyl group and a 4-nitrophenyl group, at the same carbon atom introduces considerable steric hindrance. This bulkiness can affect the rate of polymerization. Research on other 2,3-disubstituted oxiranes has shown that some, like 2-ethoxycarbonyl-3-phenyloxirane, may fail to polymerize and instead form smaller cyclic compounds rsc.org. However, other similarly substituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, have been successfully polymerized using cationic initiators rsc.orgresearchgate.net.

The electronic effects of the substituents are also critical. The 4-nitrophenyl group is strongly electron-withdrawing, which can influence the stability of the cationic intermediate formed during polymerization. This is a key factor in controlling the polymerization process rsc.org.

Photopolymerization, a process initiated by light, offers excellent spatial and temporal control over the polymerization reaction youtube.com. Photoinitiated CROP often employs photoacid generators, which produce a strong acid upon irradiation with UV light. This in-situ generated acid then initiates the polymerization of the cyclic ether monomers nih.gov. This technique is particularly advantageous for creating cross-linked networks and has been explored for various cyclic ethers, including other oxiranes and oxetanes nih.govresearchgate.net. While specific studies on the photopolymerization of This compound are not prevalent, the general principles suggest its potential as a monomer in such systems, likely leading to polymers with high thermal stability and specific optical properties due to the aromatic and nitro functionalities.

Design of Reactive Mesogens for Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of liquid crystals and polymers, leading to materials with unique optical and mechanical characteristics. Reactive mesogens are key components in the fabrication of LCP networks. These molecules typically consist of a rigid mesogenic (liquid crystal-like) core and one or more polymerizable functional groups dakenchem.comresearchgate.net.

The structure of This compound , featuring two phenyl rings, provides the molecular rigidity characteristic of a mesogenic core. The oxirane ring serves as a polymerizable group. This combination makes it a potential candidate for a reactive mesogen. The use of epoxides and other cyclic ethers as the polymerizable group in reactive mesogens is an area of growing interest rsc.orgresearchgate.netrsc.orgdakenchem.com. These systems offer advantages over more traditional acrylate-based reactive mesogens, such as lower polymerization shrinkage and insensitivity to oxygen inhibition rsc.orgrsc.org.

The general approach involves aligning the reactive mesogens in a liquid crystalline phase and then initiating polymerization to "lock in" the ordered structure, resulting in a highly ordered polymer network tandfonline.com. A variety of mesogenic cores have been incorporated into epoxy-functionalized molecules to create liquid crystalline thermosets rsc.orgtandfonline.com. While the specific use of This compound as a reactive mesogen is not widely documented, its molecular architecture aligns well with the design principles of such materials. The resulting polymers would be expected to exhibit high thermal stability and potentially interesting optical properties due to the polarizable nature of the aromatic rings and the nitro group.

Applications in the Synthesis of Chiral Intermediates

Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmaceuticals and materials science. The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry nih.gov. Chiral epoxides are highly valuable building blocks in asymmetric synthesis because the strained three-membered ring can be opened by a wide range of nucleophiles in a stereospecific manner, allowing for the controlled introduction of new functional groups and the creation of new stereocenters researchgate.netnih.gov.

This compound possesses a chiral center at the carbon atom bearing the two phenyl rings. This makes it an attractive starting material for the synthesis of more complex chiral molecules. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be used in the construction of various nitrogen-containing compounds.

The general strategy for using a chiral epoxide in synthesis involves the regioselective and stereoselective opening of the oxirane ring. This can be achieved with a variety of nucleophiles, including amines, alcohols, and organometallic reagents. The choice of nucleophile and reaction conditions determines the final product. For example, the ring-opening of similar chiral epoxides has been a key step in the synthesis of biologically active molecules researchgate.netnih.gov. The development of catalytic asymmetric methods for synthesizing polysubstituted chiral chromans from related starting materials highlights the utility of such building blocks in creating complex heterocyclic structures researchgate.net.

Given its structure, enantiomerically pure This compound could serve as a precursor to a variety of chiral diols, amino alcohols, and other functionalized compounds, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Future Research Directions and Unexplored Avenues in 2 4 Nitrophenyl 2 Phenyloxirane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of new catalytic systems is paramount for unlocking the full synthetic potential of 2-(4-Nitrophenyl)-2-phenyloxirane. Future research should focus on creating catalysts that can control both the regio- and stereoselectivity of its reactions with high precision.

Enantioselective Catalysis: While methods for the asymmetric epoxidation of stilbene (B7821643) derivatives exist, the development of catalysts specifically tailored for the enantioselective synthesis of this compound remains a key objective. This could involve the design of novel chiral ligands for transition metal catalysts or the exploration of organocatalytic approaches that can effectively differentiate between the prochiral faces of the parent alkene.

Diastereoselective Reactions: For reactions involving the ring-opening of the oxirane, the development of catalysts that can favor the formation of one diastereomer over another is crucial. This is particularly important when the nucleophile itself is chiral or when a new stereocenter is generated during the reaction. Research into substrate-controlled and catalyst-controlled diastereoselective ring-opening reactions will be highly valuable.

Biomimetic Catalysis: Nature's catalysts, enzymes, often exhibit exquisite selectivity. Drawing inspiration from enzymes like galactose oxidase, which utilizes a copper-radical catalytic system, could lead to the development of novel biomimetic catalysts for the selective oxidation of alcohols in the presence of the oxirane functionality or for other selective transformations. mdpi.com

Exploration of Unconventional Reactivity Modes and Transformations

Beyond traditional nucleophilic ring-opening reactions, there is a vast and largely unexplored landscape of unconventional reactivity for this compound.

Photochemical and Electrochemical Methods: The nitroaromatic group in the molecule suggests that photochemical and electrochemical methods could unlock novel reaction pathways. For instance, photoredox catalysis could be employed to generate radical intermediates that participate in unique C-C or C-X bond-forming reactions. acs.org Similarly, electro-organic synthesis could provide a green and efficient alternative for driving specific transformations.

Radical Reactions: The stability of benzylic radicals suggests that radical-mediated ring-opening or functionalization reactions could be a fruitful area of investigation. Exploring the generation and subsequent reactions of radical intermediates derived from this compound could lead to the discovery of new synthetic methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of methods that allow for the direct use of the oxirane ring as a coupling partner in transition metal-catalyzed cross-coupling reactions would be a significant advance. This could involve the oxidative addition of a low-valent metal into the C-O bond of the epoxide, followed by reductive elimination to form a new C-C bond.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net These tools can be leveraged to accelerate the discovery and optimization of reactions involving this compound.

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including yields, selectivity, and optimal reaction conditions. nih.govdtu.dk This can significantly reduce the number of experiments required to develop new synthetic methods. youtube.comthe-innovation.org

Reaction Optimization: AI algorithms can be used to explore vast parameter spaces and identify the optimal conditions for a given reaction with high efficiency. youtube.com This includes optimizing catalyst loading, solvent, temperature, and reaction time.

De Novo Design: In the long term, AI could be used for the de novo design of novel catalysts and reactions specifically tailored for this compound and other complex molecules.

| Application of ML/AI | Potential Impact on this compound Chemistry |

| Predictive Modeling | Faster identification of successful reaction conditions, reducing experimental effort. |

| Reaction Optimization | Improved yields and selectivity for known and new transformations. |

| De Novo Design | Discovery of novel, highly efficient catalysts and reaction pathways. |

Rational Design of Oxirane-Based Scaffolds for Specific Synthetic Targets

The this compound core represents a versatile scaffold that can be elaborated into a wide range of more complex molecules with potential biological activity or material properties.

Fragment-Based Drug Discovery: The oxirane can serve as a starting point for the synthesis of compound libraries for fragment-based drug discovery. The rational design of these libraries, guided by computational docking studies, could lead to the identification of novel therapeutic agents. nih.gov

Materials Science: The rigid, three-dimensional structure of the oxirane makes it an interesting building block for the synthesis of novel polymers and materials. For example, the rational design of polymer-based scaffolds could lead to materials with unique properties for applications in areas like tissue engineering or battery technology. nih.govkist.re.kr

Total Synthesis: The development of efficient methods for the synthesis and functionalization of this compound will make it a more attractive intermediate for the total synthesis of complex natural products and other target molecules. nih.govresearchgate.net

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the mechanisms of reactions involving this compound requires the ability to characterize short-lived, transient intermediates.

In-Situ Spectroscopy: Techniques such as stopped-flow spectroscopy and rapid-injection NMR can be used to observe the formation and decay of reactive intermediates in real-time. nih.gov This can provide crucial insights into reaction mechanisms.

Matrix Isolation Spectroscopy: By trapping reactive intermediates in an inert matrix at low temperatures, their spectroscopic properties can be studied in detail. This can provide information about their structure and electronic properties.

Advanced Computational Methods: High-level computational methods can be used to predict the spectroscopic signatures of transient intermediates, aiding in their experimental identification and characterization. nih.gov The combination of experimental and computational spectroscopy offers a powerful approach for elucidating complex reaction pathways. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.